An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(Furan-2-yl)-2-hydroxybenzaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(Furan-2-yl)-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra of 4-(Furan-2-yl)-2-hydroxybenzaldehyde, a compound of interest in medicinal chemistry and materials science. By dissecting the electronic environment of each nucleus, we will assign chemical shifts and coupling constants, providing a foundational dataset for the identification and characterization of this and related molecules. This document serves as a practical reference for researchers engaged in the synthesis and analysis of substituted benzaldehydes and furan-containing compounds.
Introduction: The Structural Elucidation of 4-(Furan-2-yl)-2-hydroxybenzaldehyde
4-(Furan-2-yl)-2-hydroxybenzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde core substituted with a hydroxyl group at the C2 position and a furan ring at the C4 position. This unique arrangement of functional groups dictates its chemical reactivity and biological activity. The precise characterization of its molecular structure is paramount for its application in drug discovery and materials science. NMR spectroscopy stands as the primary tool for this purpose, offering a high-resolution map of the atomic connectivity and chemical environment within the molecule.
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 4-(Furan-2-yl)-2-hydroxybenzaldehyde. The predicted chemical shifts and coupling constants are based on established principles of NMR theory and comparative analysis with structurally similar compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-(Furan-2-yl)-2-hydroxybenzaldehyde is anticipated to exhibit a series of distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Furan-2-yl)-2-hydroxybenzaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (Aldehyde) | 9.80 - 9.90 | s | - |
| H-β (Hydroxyl) | 10.50 - 11.50 | br s | - |
| H-3 | 7.20 - 7.30 | d | ~2.0 |
| H-5 | 7.55 - 7.65 | dd | ~8.5, ~2.0 |
| H-6 | 7.40 - 7.50 | d | ~8.5 |
| H-3' | 6.50 - 6.60 | dd | ~3.5, ~1.8 |
| H-4' | 7.10 - 7.20 | dd | ~3.5, ~0.8 |
| H-5' | 7.60 - 7.70 | dd | ~1.8, ~0.8 |
Detailed Analysis of ¹H NMR Spectrum
Aldehyde and Hydroxyl Protons
The aldehyde proton (H-α) is expected to appear as a sharp singlet in the downfield region of the spectrum (δ 9.80 - 9.90 ppm). This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group. The hydroxyl proton (H-β) is also highly deshielded and is anticipated to be a broad singlet between δ 10.50 and 11.50 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
Benzaldehyde Ring Protons
The protons on the benzaldehyde ring (H-3, H-5, and H-6) will exhibit a characteristic splitting pattern.
-
H-6: This proton is ortho to the aldehyde group and will appear as a doublet around δ 7.40 - 7.50 ppm, with a typical ortho coupling constant of approximately 8.5 Hz from its interaction with H-5.
-
H-5: This proton is coupled to both H-6 (ortho-coupling, J ≈ 8.5 Hz) and H-3 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets in the range of δ 7.55 - 7.65 ppm.
-
H-3: Being meta to the aldehyde and ortho to the hydroxyl group, H-3 will appear as a doublet at approximately δ 7.20 - 7.30 ppm, showing only meta-coupling to H-5.
Furan Ring Protons
The protons of the furan ring (H-3', H-4', and H-5') will also display a distinct set of signals.
-
H-5': This proton is adjacent to the oxygen atom and is expected to be the most downfield of the furan protons, appearing as a doublet of doublets around δ 7.60 - 7.70 ppm due to coupling with H-4' and H-3'.
-
H-4': This proton will be a doublet of doublets in the region of δ 7.10 - 7.20 ppm, coupled to both H-3' and H-5'.
-
H-3': The most upfield of the furan protons, H-3' is anticipated to be a doublet of doublets around δ 6.50 - 6.60 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Furan-2-yl)-2-hydroxybenzaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CHO) | 190.0 - 192.0 |
| C-2 (C-OH) | 160.0 - 162.0 |
| C-3 | 118.0 - 120.0 |
| C-4 | 140.0 - 142.0 |
| C-5 | 125.0 - 127.0 |
| C-6 | 135.0 - 137.0 |
| C-1' | 128.0 - 130.0 |
| C-2' | 152.0 - 154.0 |
| C-3' | 108.0 - 110.0 |
| C-4' | 112.0 - 114.0 |
| C-5' | 145.0 - 147.0 |
Detailed Analysis of ¹³C NMR Spectrum
Carbonyl and Phenolic Carbons
The carbonyl carbon of the aldehyde group (C-1) is the most deshielded carbon, with a predicted chemical shift in the range of δ 190.0 - 192.0 ppm. The carbon bearing the hydroxyl group (C-2) is also significantly downfield, expected around δ 160.0 - 162.0 ppm.
Aromatic Carbons
The remaining aromatic carbons of both the benzaldehyde and furan rings will appear in the typical aromatic region (δ 100 - 160 ppm). The specific chemical shifts are influenced by the electronic effects of the substituents. The quaternary carbons (C-4 and C-1') will generally have lower intensities compared to the protonated carbons.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of 4-(Furan-2-yl)-2-hydroxybenzaldehyde, the following experimental protocol is recommended.
Sample Preparation
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the -OH proton signal.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Visualization of Molecular Structure and Analytical Workflow
The following diagram illustrates the molecular structure of 4-(Furan-2-yl)-2-hydroxybenzaldehyde with the atom numbering used for NMR assignments.
Caption: Molecular structure of 4-(Furan-2-yl)-2-hydroxybenzaldehyde.
The logical workflow for NMR-based structural elucidation is depicted below.
Caption: Workflow for NMR-based structural analysis.
Conclusion
This technical guide provides a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of 4-(Furan-2-yl)-2-hydroxybenzaldehyde. The presented data, including chemical shifts and coupling constants, serves as a valuable resource for the identification and structural confirmation of this compound. The outlined experimental protocol offers a standardized approach for acquiring high-quality NMR data. As a comprehensive reference, this guide will aid researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science in their efforts to synthesize and characterize novel furan-containing benzaldehyde derivatives.
References
-
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry, 2024. [Link]
-
Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules, 2004. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023. [Link]
-
Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center, 2017. [Link]
-
4-Hydroxybenzaldehyde. Biological Magnetic Resonance Bank. [Link]
-
¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
